6-Methylhept-5-en-2-yl acetate 6-Methylhept-5-en-2-yl acetate (±)-6-methyl-5-hepten-2-yl acetate, also known as 5-hepten-2-ol, 6-methyl-, 2-acetate or 1, 5-dimethylhex-4-enyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-6-methyl-5-hepten-2-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-6-methyl-5-hepten-2-yl acetate is primarily located in the membrane (predicted from logP) (±)-6-methyl-5-hepten-2-yl acetate has a fruity taste.
Brand Name: Vulcanchem
CAS No.: 19162-00-6
VCID: VC21043830
InChI: InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3
SMILES: CC(CCC=C(C)C)OC(=O)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

6-Methylhept-5-en-2-yl acetate

CAS No.: 19162-00-6

Cat. No.: VC21043830

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

6-Methylhept-5-en-2-yl acetate - 19162-00-6

Specification

Description (±)-6-methyl-5-hepten-2-yl acetate, also known as 5-hepten-2-ol, 6-methyl-, 2-acetate or 1, 5-dimethylhex-4-enyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-6-methyl-5-hepten-2-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-6-methyl-5-hepten-2-yl acetate is primarily located in the membrane (predicted from logP) (±)-6-methyl-5-hepten-2-yl acetate has a fruity taste.
CAS No. 19162-00-6
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 6-methylhept-5-en-2-yl acetate
Standard InChI InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3
Standard InChI Key ZAKWGQOSOHQPJA-UHFFFAOYSA-N
SMILES CC(CCC=C(C)C)OC(=O)C
Canonical SMILES CC(CCC=C(C)C)OC(=O)C

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